molecular formula C21H13Cl2NS B2821369 3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline CAS No. 339013-32-0

3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline

Cat. No.: B2821369
CAS No.: 339013-32-0
M. Wt: 382.3
InChI Key: FHAHFNWCMOAHSH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol through a Skraup synthesis.

    Substitution Reactions: The quinoline core is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and chlorophenylsulfanyl groups. This can be achieved using chlorobenzene and chlorophenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in reactors equipped with efficient mixing and temperature control.

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Separation and Purification: Advanced separation techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce additional functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Quinoline N-oxides: Formed through oxidation.

    Dihydroquinolines: Formed through reduction.

    Substituted Quinoline Derivatives: Formed through substitution reactions.

Scientific Research Applications

3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.

    Industrial Applications: The compound is explored for its use in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline: Similar structure with a methyl group instead of a chlorine atom.

    3-(4-Bromophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline: Similar structure with a bromine atom instead of a chlorine atom.

    3-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfanyl]quinoline: Similar structure with a fluorine atom instead of a chlorine atom.

Uniqueness

3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline is unique due to the presence of two chlorine atoms, which can influence its electronic properties and reactivity. This compound’s specific substitution pattern may result in distinct biological activities and chemical behavior compared to its analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-chlorophenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NS/c22-16-11-9-14(10-12-16)17-13-15-5-1-3-7-19(15)24-21(17)25-20-8-4-2-6-18(20)23/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAHFNWCMOAHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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